N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine
Overview
Description
N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C7H12ClN5 and a molecular weight of 201.66 g/mol . This compound is known for its applications in various fields, including chemistry and industry. It is characterized by the presence of a triazine ring substituted with chloro and dimethylamino groups.
Preparation Methods
The synthesis of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with dimethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the selective substitution of the chlorine atoms. The reaction proceeds through a stepwise substitution mechanism, resulting in the formation of the desired product.
Industrial production methods may involve continuous flow processes to enhance the efficiency and yield of the compound. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, it can be reduced to form corresponding amines or oxidized to form higher oxidation state derivatives.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form corresponding amines and triazine derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The chloro and dimethylamino groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biochemical pathways. Further research is needed to fully elucidate the detailed mechanisms and molecular targets involved.
Comparison with Similar Compounds
N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine can be compared with other similar compounds such as:
N2,N2,N4,N4-Tetramethyl-1,3,5-triazine-2,4-diamine: Lacks the chloro substitution, resulting in different reactivity and applications.
N2,N2,N4,N4-Tetramethyl-6-bromo-1,3,5-triazine-2,4-diamine:
N2,N2,N4,N4-Tetramethyl-6-fluoro-1,3,5-triazine-2,4-diamine: The fluoro substitution provides different chemical and biological properties.
Properties
IUPAC Name |
6-chloro-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5/c1-12(2)6-9-5(8)10-7(11-6)13(3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHWAQITIOWIEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)Cl)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337288 | |
Record name | 6-Chloro-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3140-74-7 | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N2,N4,N4-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003140747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-CHLORO-N2,N2,N4,N4-TETRAMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L28HAJ6GG7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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